1-(4-Chlorophenyl)-3-(4-pyridyl)-2-propene-1-one
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Overview
Description
1-(4-Chlorophenyl)-3-(4-pyridyl)-2-propene-1-one is an organic compound with a molecular formula of C12H8ClNO It is characterized by the presence of a chlorophenyl group and a pyridyl group connected through a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(4-pyridyl)-2-propene-1-one typically involves the reaction of 4-chlorobenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-(4-pyridyl)-2-propene-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(4-pyridyl)-2-propene-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-pyridyl)-2-propene-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-3-(4-pyridyl)-2-propene-1-one
- 1-(4-Methylphenyl)-3-(4-pyridyl)-2-propene-1-one
- 1-(4-Nitrophenyl)-3-(4-pyridyl)-2-propene-1-one
Uniqueness: 1-(4-Chlorophenyl)-3-(4-pyridyl)-2-propene-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C14H10ClNO |
---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H10ClNO/c15-13-4-2-12(3-5-13)14(17)6-1-11-7-9-16-10-8-11/h1-10H/b6-1+ |
InChI Key |
MLUDUTJZUKOFHA-LZCJLJQNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC=NC=C2)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC=NC=C2)Cl |
Origin of Product |
United States |
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